Cas no 89691-67-8 (1-(2-Bromo-4-methoxy-phenyl)-ethanone)

1-(2-Bromo-4-methoxy-phenyl)-ethanone is a brominated aromatic ketone with the molecular formula C₉H₉BrO₂. This compound features a methoxy group at the 4-position and a bromine substituent at the 2-position of the phenyl ring, attached to an acetyl moiety. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enables selective functionalization, making it valuable for constructing complex molecular architectures. The compound exhibits moderate stability under standard conditions and is typically handled under inert atmospheres to prevent degradation. Its well-defined reactivity profile allows for efficient use in cross-coupling reactions, nucleophilic substitutions, and other transformations.
1-(2-Bromo-4-methoxy-phenyl)-ethanone structure
89691-67-8 structure
Product Name:1-(2-Bromo-4-methoxy-phenyl)-ethanone
CAS No:89691-67-8
MF:C9H9BrO2
MW:229.070562124252
MDL:MFCD00465443
CID:706818
PubChem ID:10657006
Update Time:2025-05-20

1-(2-Bromo-4-methoxy-phenyl)-ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromo-4-methoxyphenyl)ethanone
    • 1-(2-BroMo-4-Methoxy-phenyl)-ethanone
    • Ethanone, 1-(2-bromo-4-methoxyphenyl)-
    • 1-acetyl-2-bromo-4-methoxybenzene
    • 2-Brom-4-methoxyacetophenon
    • 2-bromo-4-methoxyacetophenone
    • 2-bromo-p-methoxyacetophenone
    • 3-bromo-4-methoxyacetophenone
    • p-Methoxybromoacetophenone
    • 2'-bromo-4'-methoxyacetophenone
    • 1-(2-bromo-4-methoxyphenyl)ethan-1-one
    • YCISNMVJZZPXBG-UHFFFAOYSA-N
    • 1-(2-bromo-4-methoxyphenyl)-ethanone
    • NE11531
    • SY003342
    • ST50331370
    • Z1874954818
    • 2 in
    • 1-(2-Bromo-4-methoxyphenyl)ethanone (ACI)
    • DA-31490
    • AC1208
    • EN300-126544
    • DTXSID00443115
    • CS-11030
    • Z454080406
    • C9H9BrO2
    • MFCD00465443
    • CS-0130358
    • AKOS010003643
    • SCHEMBL898467
    • 2 inverted exclamation mark -Bromo-4 inverted exclamation mark -methoxyacetophenone
    • 89691-67-8
    • 1-(2-Bromo-4-methoxy-phenyl)-ethanone
    • MDL: MFCD00465443
    • Inchi: 1S/C9H9BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
    • InChI Key: YCISNMVJZZPXBG-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(Br)=CC(OC)=CC=1

Computed Properties

  • Exact Mass: 227.97900
  • Monoisotopic Mass: 227.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • PSA: 26.30000
  • LogP: 2.66030

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1-(2-Bromo-4-methoxy-phenyl)-ethanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  < 5 °C; < 5 °C; < 5 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled; rt
Reference
Synthesis of dibenzo[fg,op]naphthacene derivatives
Cheng, Xiao-hong; Ye, Hui; Yang, Ji-ping, Jishou Daxue Xuebao, 2007, 28(2), 95-99

Production Method 2

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  < 5 °C; < 5 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Synthesis, X-ray structure and aggregation effect of tetramethoxy substituted dibenzo[fg,op]naphthacene
Cheng, Xiao-Hong; Fu, Chang-Jin, Chinese Journal of Chemistry, 2007, 25(11), 1762-1765

Production Method 3

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  < 5 °C; 5 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Synthesis and Adsorption of Shape-Persistent Macrocycles Containing Polycyclic Aromatic Hydrocarbons in the Rigid Framework
Cheng, Xiaohong; Heyen, An Ver; Mamdouh, Wael; Uji-i, Hiroshi; De Schryver, Frans; et al, Langmuir, 2007, 23(3), 1281-1286

Production Method 4

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  < 5 °C; overnight, rt
Reference
Total synthesis of (±)-bruguierol A via an intramolecular [3+2] cycloaddition of cyclopropane 1,1-diester
Hu, Bao; Xing, Siyang; Ren, Jun; Wang, Zhongwen, Tetrahedron, 2010, 66(30), 5671-5674

Production Method 5

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
Reference
Copper-Catalyzed 6-endo-dig Cyclization-Coupling of 2-Bromoaryl Ketones and Terminal Alkynes toward Naphthyl Aryl Ethers in Water
Su, Lebin; Xie, Shimin; Dong, Jianyu ; Pan, Neng; Yin, Shuang-Feng; et al, Organic Letters, 2022, 24(25), 4569-4574

Production Method 6

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Cu(I)-Catalyzed 6-endo-dig Cyclization of Terminal Alkynes, 2-Bromoaryl Ketones, and Amides toward 1-Naphthylamines: Applications and Photophysical Properties
Su, Lebin; Ren, Tianbing; Dong, Jianyu ; Liu, Lixin; Xie, Shimin; et al, Journal of the American Chemical Society, 2019, 141(6), 2535-2544

Production Method 7

Reaction Conditions
1.1 Catalysts: Phosphorus pentoxide Solvents: 1,2-Dichloroethane ;  8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent
Kalshetti, Rupali G.; Mandle, Ram D.; Kamble, Sanjay P.; Sudalai, Arumugam, Indian Journal of Chemistry, 2020, (12), 1861-1867

Production Method 8

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  0 °C
Reference
Asymmetric synthesis of (-)-9-epi-metazocine
Chen, Qiang; Huo, Xing; Zheng, Huaiji; She, Xuegong, Synlett, 2012, 23(9), 1349-1352

Production Method 9

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysis
Ma, Peng ; Wang, Jianhui ; Liu, Guiyan, Applied Organometallic Chemistry, 2022, 36(6),

Production Method 10

Reaction Conditions
1.1 Reagents: Water Solvents: Ethyl lactate ;  24 h, 110 °C
Reference
Catalyst- and acid-free Markovnikov hydration of alkynes in a sustainable H2O/ethyl lactate system
Dandia, Anshu; Saini, Pratibha; Chithra, M. J.; Vennapusa, Sivaranjana Reddy; Parewa, Vijay, Journal of Molecular Liquids, 2021, 331,

Production Method 11

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  16 h, rt
Reference
Synergic "Click" Boronate/Thiosemicarbazone System for Fast and Irreversible Bioorthogonal Conjugation in Live Cells
Akgun, Burcin; Li, Caishun; Hao, Yubin; Lambkin, Gareth; Derda, Ratmir ; et al, Journal of the American Chemical Society, 2017, 139(40), 14285-14291

Production Method 12

Reaction Conditions
1.1 Catalysts: 2210272-60-7 ;  overnight, 50 °C
Reference
Air-stable μ2-hydroxyl bridged cationic binuclear complexes of zirconocene perfluorooctanesulfonates: their structures, characterization and application
Zhang, Xiaohong; Xu, Xinhua; Li, Ningbo; Liang, Zhiwu; Tang, Zilong, Tetrahedron, 2018, 74(15), 1926-1932

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Bromine Solvents: Methanol ;  rt
Reference
Synthesis of benzofuran derivatives and their effect on promoting bone formation
Li, Rui-peng; Guo, Li; Zheng, Hu; Qi, Qing-rong, Huaxi Yaoxue Zazhi, 2015, 30(6), 631-634

Production Method 14

Reaction Conditions
1.1 Catalysts: Zirconium(4+), hexaaquadi-μ-hydroxybis[(1,2,3,4,5-η)-1-methyl-2,4-cyclopentadien… ;  overnight, 50 °C
Reference
Synthesis and structure of an air-stable μ2-hydroxy-bridged binuclear complex of bis(methylcyclopentadienyl)dizirconium(IV) perfluorooctanesulfonate and its application in Lewis acid-catalyzed reactions
Zhang, Xiaohong; Lou, Cong; Li, Ningbo; Xu, Xinhua; Qiu, Renhua; et al, Journal of Organometallic Chemistry, 2014, 749, 241-245

Production Method 15

Reaction Conditions
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
Reference
Asymmetric Synthesis and Application of Chiral Spirosilabiindanes
Chang, Xin; Ma, Pei-Long; Chen, Hong-Chao; Li, Chuan-Ying; Wang, Peng, Angewandte Chemie, 2020, 59(23), 8937-8940

Production Method 16

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  -20 °C; 3 h, -20 °C
Reference
Facile synthesis of 1-naphthols through a copper-catalyzed arylation of methyl ketones with o-bromoacetophenones
Lou, Zhen-Bang; Pang, Xin-Long; Chen, Chao; Wen, Li-Rong; Li, Ming, Chinese Chemical Letters, 2015, 26(10), 1231-1235

Production Method 17

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Copper-Catalyzed Nitrogen Atom Transfer to Isoquinolines via C-N Triple Bond Cleavage and Three-Component Cyclization
Su, Lebin; Xie, Shimin; Dong, Jianyu ; Liu, Feng; Yin, Shuang-Feng ; et al, Organic Letters, 2022, 24(32), 5994-5999

1-(2-Bromo-4-methoxy-phenyl)-ethanone Raw materials

1-(2-Bromo-4-methoxy-phenyl)-ethanone Preparation Products

1-(2-Bromo-4-methoxy-phenyl)-ethanone Suppliers

Amadis Chemical Company Limited
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(CAS:89691-67-8)1-(2-Bromo-4-methoxy-phenyl)-ethanone
Order Number:A916882
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:00
Price ($):449.0
Email:sales@amadischem.com

Additional information on 1-(2-Bromo-4-methoxy-phenyl)-ethanone

Recent Advances in the Study of 1-(2-Bromo-4-methoxy-phenyl)-ethanone (CAS: 89691-67-8) in Chemical Biology and Pharmaceutical Research

1-(2-Bromo-4-methoxy-phenyl)-ethanone (CAS: 89691-67-8) is a brominated aromatic ketone derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in organic synthesis and has shown potential in various therapeutic applications. Recent studies have focused on its role as a precursor in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 1-(2-Bromo-4-methoxy-phenyl)-ethanone as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The research demonstrated that derivatives of this compound exhibited potent inhibitory activity against BTK, a target implicated in B-cell malignancies and autoimmune diseases. The study highlighted the compound's structural flexibility, which allows for modifications that enhance binding affinity and selectivity.

In addition to its role in kinase inhibitor development, recent investigations have examined the antimicrobial properties of 1-(2-Bromo-4-methoxy-phenyl)-ethanone. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that this compound and its derivatives displayed significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic processes.

Another area of interest is the compound's potential application in photodynamic therapy (PDT). A 2023 study in the European Journal of Medicinal Chemistry investigated the photosensitizing properties of 1-(2-Bromo-4-methoxy-phenyl)-ethanone derivatives. The findings suggested that these compounds could generate reactive oxygen species (ROS) upon light irradiation, making them promising candidates for cancer treatment via PDT. The study also noted the compound's favorable pharmacokinetic profile and low dark toxicity.

Despite these promising findings, challenges remain in optimizing the therapeutic potential of 1-(2-Bromo-4-methoxy-phenyl)-ethanone. Recent research has emphasized the need for improved synthetic methodologies to enhance yield and purity, as well as further preclinical studies to evaluate safety and efficacy. A 2024 review in Chemical Reviews highlighted the importance of structure-activity relationship (SAR) studies to identify the most pharmacologically active derivatives while minimizing off-target effects.

In conclusion, 1-(2-Bromo-4-methoxy-phenyl)-ethanone (CAS: 89691-67-8) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential therapeutic applications in oncology, infectious diseases, and photodynamic therapy make it a valuable subject for ongoing investigation. Future research should focus on addressing current limitations and exploring novel derivatives with enhanced biological activity and improved drug-like properties.

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(CAS:89691-67-8)1-(2-Bromo-4-methoxy-phenyl)-ethanone
A916882
Purity:99%
Quantity:25g
Price ($):449.0
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